molecular formula C20H28N6O B5304396 (3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone

(3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B5304396
M. Wt: 368.5 g/mol
InChI Key: RGEXLBPTOOZOCU-UHFFFAOYSA-N
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Description

(3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[55]undecan-4-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-phenylpyrazole with 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, (3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone is used as a building block for the synthesis of other heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound have shown promise as potential drug candidates for the treatment of various diseases, including cancer and inflammatory disorders. Their ability to modulate biological pathways is of particular interest .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its applications in material science are expanding as research progresses .

Mechanism of Action

The mechanism of action of (3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow for specific binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone lies in its spirocyclic structure, which imparts specific steric and electronic properties. These properties enhance its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-amino-4-phenyl-1H-pyrazol-5-yl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-24-10-8-20(9-11-24)14-26(13-12-25(20)2)19(27)17-16(18(21)23-22-17)15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEXLBPTOOZOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=C(C(=NN3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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